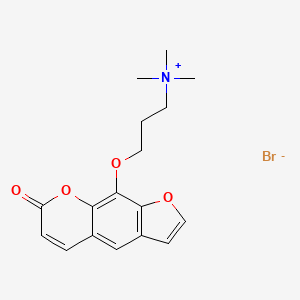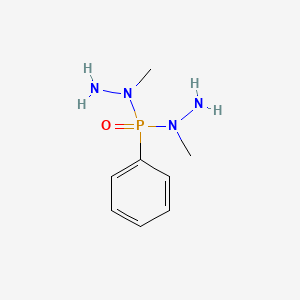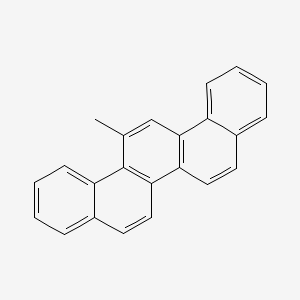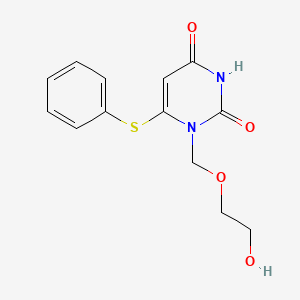
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is a chemical compound known for its potential applications in various scientific fields. It is a derivative of uracil, a pyrimidine nucleobase, and features a phenylthio group and a hydroxyethoxy methyl group. This compound has garnered interest due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves the condensation of uracil derivatives with phenylthio compounds.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler uracil derivative.
Substitution: The hydroxyethoxy methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler uracil derivatives.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets. It is known to inhibit enzymes such as uridine phosphorylase, which plays a role in nucleotide metabolism. By inhibiting this enzyme, the compound can interfere with the synthesis of nucleotides, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)uracil: Similar structure but with a different substitution pattern.
2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: An acyclonucleoside analogue with different biological activities.
1-((2-Hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil: Another derivative with potent enzyme inhibitory properties.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit uridine phosphorylase sets it apart from other similar compounds, making it a valuable candidate for further research and development.
特性
CAS番号 |
123027-52-1 |
|---|---|
分子式 |
C13H14N2O4S |
分子量 |
294.33 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4S/c16-6-7-19-9-15-12(8-11(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChIキー |
YTZSZWSGFJFFKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC(=O)NC(=O)N2COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


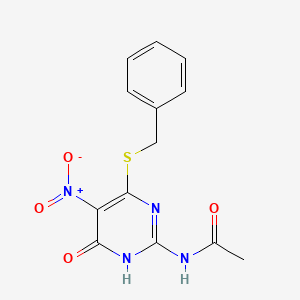
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
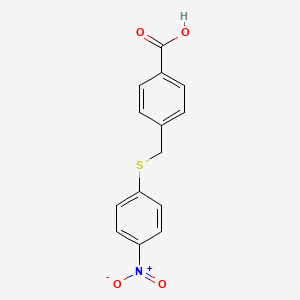
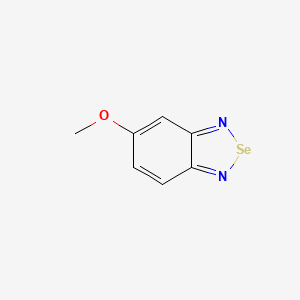
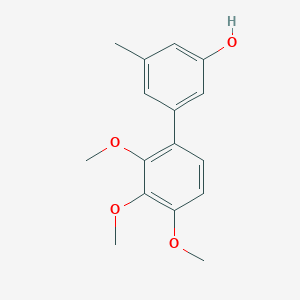
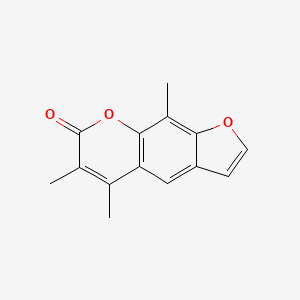
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
